methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate
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Overview
Description
Methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions involving appropriate precursors such as amino acids or amines.
Esterification: The final step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrrolidine ring may enhance binding affinity and specificity . The exact pathways and targets would depend on the specific biological context and require further research .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share the pyrrolidine ring and have similar chemical properties.
Uniqueness
Methyl 4-[({1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate is unique due to its combination of the indole and pyrrolidine moieties, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C23H22FN3O4 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 4-[[1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H22FN3O4/c1-31-23(30)14-2-5-18(6-3-14)26-22(29)16-10-21(28)27(13-16)9-8-15-12-25-20-7-4-17(24)11-19(15)20/h2-7,11-12,16,25H,8-10,13H2,1H3,(H,26,29) |
InChI Key |
HZFAXXMMVCVOEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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